Quadricyclane

Overview

Description

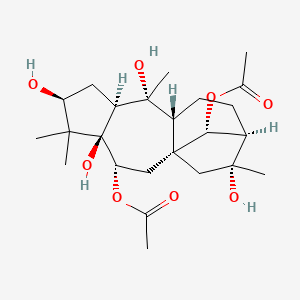

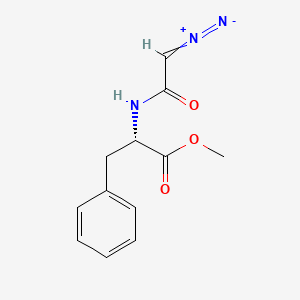

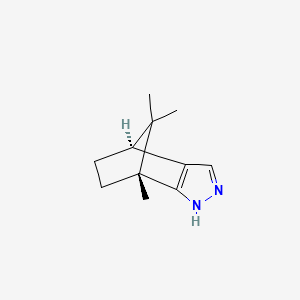

Quadricyclane, also known as this compound, is a useful research compound. Its molecular formula is C7H8 and its molecular weight is 92.14 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hypergolic Fuel Development

QC is identified as an excellent hypergolic fuel due to its rapid ignition with N2O4, showing better performance than some currently used fuels. The addition of boron nanoparticles can further decrease its ignition delay time, making QC a safer and more efficient alternative for propulsion systems (Pan et al., 2014).

Advances in Bioorthogonal Chemistry

The QC ligation reaction is a significant addition to bioorthogonal chemistry, facilitating multiplexed analysis of biomolecules in complex systems. This reaction proceeds in aqueous environments and is compatible with other bioorthogonal reactions, offering a new tool for selective covalent modification of biomolecules (Sletten & Bertozzi, 2011).

Electrochemical and Environmental Studies

Electrochemical studies of QC and its hydrolysis product, nortricyclanol, reveal their oxidation in aqueous environments forms polymeric films. This research contributes to understanding the environmental and electrochemical behaviors of QC and its derivatives (White & Buttry, 2000).

Anticancer Drug Design

Research on QC derivatives as anticancer drugs highlights their potential due to the thermal action on cancer cells following C—C bond cleavage. This innovative approach suggests QC derivatives could be promising candidates for developing new anticancer treatments (Dzhemilev et al., 2019).

Solar Energy Storage and Conversion

Studies on the norbornadiene/QC system for solar energy storage through steric effects and DFT calculations indicate the potential of QC in solar energy storage applications. The research focuses on maximizing solar energy storage by modifying the molecular structure of QC and related compounds (Vessally, 2009).

Pyrolysis Mechanism and Kinetics

The high-pressure pyrolysis mechanism of QC, a potential green high energy density liquid fuel, has been studied to understand its decomposition products and kinetics. This research provides insights into the practical applications of QC as an alternative fuel source (Wang et al., 2019).

Protein Ligation and Photocleavage

The site-specific incorporation of QC into proteins and its photocleavable ligation products introduce novel chemical manipulations to bioorthogonal chemistry. This method could significantly impact protein purification and labeling techniques (Tomlin et al., 2018).

Mechanism of Action

Target of Action

Quadricyclane is a strained, multi-cyclic hydrocarbon Instead, its primary targets are light and heat, which can trigger its transformation into norbornadiene .

Mode of Action

The interaction of this compound with its targets involves a photochemical reaction. Upon exposure to UV radiation of around 300 nm, this compound can convert into norbornadiene . This conversion is accompanied by the liberation of ring strain energy in the form of heat . The process is reversible, and norbornadiene can convert back into this compound .

Biochemical Pathways

Its transformation into norbornadiene and vice versa involves two competing pathways . The fast pathway, which takes less than 100 femtoseconds, involves effective coupling to valence electronic states . The slow pathway, which takes several hundred femtoseconds, involves initial motions across Rydberg states .

Pharmacokinetics

It’s worth noting that this compound is a volatile colorless liquid with a high strain energy . It is insoluble in water and has a density of 0.982 g/cm³ .

Result of Action

The primary result of this compound’s action is the release of stored energy. When this compound converts back to norbornadiene, it releases the energy stored during the initial conversion . This energy release has been proposed for use in molecular solar thermal energy storage systems .

Action Environment

The action of this compound is influenced by environmental factors such as light and temperature. UV radiation triggers the conversion of this compound into norbornadiene . The stability of this compound also depends on the temperature, as it undergoes thermal decomposition at relatively low temperatures (less than 400 °C) . Moreover, the efficiency of the norbornadiene-quadricyclane photoswitch for molecular solar thermal energy storage can be affected by various environmental factors .

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tetracyclo[3.2.0.02,7.04,6]heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8/c1-2-4-5(2)7-3(1)6(4)7/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZUEIPKRRSMGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C3C2C4C1C34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182121 | |

| Record name | Quadricyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

278-06-8 | |

| Record name | Tetracyclo[3.2.0.02,7.04,6]heptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=278-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quadricyclane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000278068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quadricyclane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182121 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetracyclo[2.2.1.02,6.03,5]heptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.450 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | QUADRICYCLANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8E0K9BG24C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of quadricyclane?

A1: this compound has the molecular formula C7H8 and a molecular weight of 92.14 g/mol. [, , ]

Q2: Is there spectroscopic data available for this compound?

A2: Yes, several studies have investigated the spectroscopic properties of this compound. For instance, researchers have used techniques like NMR spectroscopy, IR spectroscopy, UV-visible spectroscopy, and photoelectron spectroscopy to characterize this compound and its derivatives. [, , , , , , ]

Q3: What makes this compound unique structurally?

A3: this compound possesses a highly strained, cage-like structure composed of four fused cyclopropane rings. This inherent strain contributes to its high energy content and unique reactivity. [, , , ]

Q4: What is the most well-known reaction of this compound?

A4: this compound readily undergoes a thermal rearrangement to its more stable valence isomer, norbornadiene. This reaction is highly exothermic, making the this compound-norbornadiene system attractive for solar energy storage applications. [, , , , , , , ]

Q5: How does the rate of this compound-norbornadiene isomerization vary?

A5: The rate of isomerization is highly dependent on several factors, including temperature, solvent, and the presence of catalysts. Various transition metal complexes, acids, and even surfaces like alumina have been shown to catalyze this reaction. [, , , , , ]

Q6: Can you elaborate on the catalytic mechanisms involved in the this compound-norbornadiene isomerization?

A6: Different catalysts operate through distinct mechanisms. Some, like certain rhodium complexes, proceed via a chelotropic mechanism involving coordination of the metal center to the strained cyclopropane bonds of this compound. Others, such as certain copper and tin compounds, have been proposed to function through electron-transfer catalysis. [, ]

Q7: What are some other notable reactions of this compound?

A7: Beyond isomerization to norbornadiene, this compound readily participates in cycloaddition reactions with various dienophiles, exhibiting bis-homo-diene character. It can also undergo hydration in aqueous environments, yielding a mixture of alcohols. [, , , ]

Q8: What are the potential applications of this compound beyond energy storage?

A8: The unique reactivity of this compound makes it intriguing for various applications beyond energy storage. Researchers have explored its use in drug design, leveraging its ability to release heat upon isomerization to norbornadiene. It has also been investigated for its potential in molecular switches and sensors. [, , ]

Q9: How has computational chemistry been employed to study this compound?

A9: Computational methods, including density functional theory (DFT) and ab initio calculations, have been instrumental in understanding the electronic structure, reactivity, and reaction mechanisms associated with this compound and its derivatives. For example, researchers have used these techniques to investigate the energetics of the this compound-norbornadiene isomerization, the nature of intermediates involved, and the influence of substituents. [, , , , ]

Q10: Have any quantitative structure-activity relationship (QSAR) models been developed for this compound derivatives?

A10: While QSAR models specifically for this compound are less common, computational studies have systematically investigated the impact of substituents on properties like absorption spectra, energy storage capacity, and thermal back-conversion barriers. These studies provide valuable insights for designing this compound derivatives with tailored properties. []

Q11: Are there any specific regulations or guidelines for handling this compound?

A13: Given its flammable nature and potential toxicity, this compound should be handled with caution. Specific safety data sheets (SDS) should be consulted for safe handling and disposal procedures. As a relatively new compound for potential large-scale applications, specific regulations are still under development. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3,4-Dihydroxy-5-[6-O-(3,4-dihydroxy-trans-cinnamoyl)-beta-D-glucopyranosyloxy]phenyl]-3-(beta-D-glucopyranosyloxy)-5-[6-O-(3,4-dihydroxy-cis-cinnamoyl)-beta-D-glucopyranosyloxy]-7-hydroxy-1-benzopyrylium](/img/structure/B1213356.png)